molecular formula C10H10FNO2 B13257087 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13257087
M. Wt: 195.19 g/mol
InChI Key: PIDWAYMDFPYMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group at specific positions on the indole ring can significantly impact its properties compared to other similar compounds .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-3,9,12H,4H2,1H3,(H,13,14)

InChI Key

PIDWAYMDFPYMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CC(N2)C(=O)O)F

Origin of Product

United States

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